2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonylchloride is a complex organic compound belonging to the thiazolopyrimidine family.
Preparation Methods
The synthesis of 2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonylchloride typically involves cyclocondensation reactions. One common method involves the reaction of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonylchloride undergoes various chemical reactions, including:
Scientific Research Applications
2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonylchloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have shown high antitumor, antibacterial, and anti-inflammatory activities.
Medicine: The compound is a promising scaffold for the design of new medicines, including anticancer drugs.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonylchloride involves its interaction with biological targets. The thiazolopyrimidine ring system’s structural similarity to purine allows it to effectively bind to biological targets, optimizing the interaction between the ligand and the biological target . This interaction can lead to various biological effects, including antitumor and antibacterial activities.
Comparison with Similar Compounds
Similar compounds to 2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonylchloride include other thiazolopyrimidine derivatives such as:
- 2-substituted thiazolo[3,2-a]pyrimidines
- 5,6-disubstituted 7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-ones
These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties .
Properties
Molecular Formula |
C8H7ClN2O3S2 |
---|---|
Molecular Weight |
278.7 g/mol |
IUPAC Name |
2,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride |
InChI |
InChI=1S/C8H7ClN2O3S2/c1-4-3-11-7(12)6(16(9,13)14)5(2)10-8(11)15-4/h3H,1-2H3 |
InChI Key |
NDCIOGHJKYCABR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C(=C(N=C2S1)C)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.